2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

Description

Significance of Piperidine (B6355638) Derivatives in Organic Chemistry

Piperidine, a six-membered heterocyclic amine, and its derivatives are fundamental building blocks in organic synthesis. solubilityofthings.com The piperidine skeleton is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as membrane permeability, receptor binding, and metabolic stability. researchgate.net This structural motif is present in over twenty classes of pharmaceuticals and numerous alkaloids. researchgate.netnih.gov

Piperidine derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties. researchgate.net Their versatility also extends to agrochemicals, where they are used in the synthesis of pesticides and insecticides. ijnrd.org In a laboratory setting, piperidines serve as common bases and solvents, and are instrumental in forming enamines from ketones for reactions like the Stork enamine alkylation. wikipedia.org

Role of Acetonitrile (B52724) Derivatives as Chemical Intermediates and Building Blocks

Acetonitrile (CH₃CN) is widely recognized as a polar aprotic solvent and a crucial two-carbon building block in organic synthesis. wikipedia.orgnih.gov Its derivatives, which feature the cyanomethyl (-CH₂CN) group, are valuable chemical intermediates. mdpi.com The nitrile functional group can be readily converted into other functionalities such as amines, carboxylic acids, and amides, making acetonitrile derivatives versatile precursors for a variety of more complex molecules. nih.gov

Acetonitrile can act as a source of nitrogen or a cyanide group in various chemical reactions, including the synthesis of nitrogen-containing heterocycles and other valuable compounds. mdpi.comnih.gov Recent advancements have highlighted its use in nickel-catalyzed cyanoalkylation of ketones and in the difunctionalization of alkenes. mdpi.com This reactivity makes acetonitrile and its derivatives indispensable tools for constructing complex molecular architectures. wikipedia.org

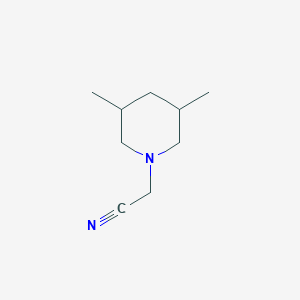

Structural Characteristics and Chemical Groupings of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile

The chemical structure of this compound combines the key features of both piperidine and acetonitrile. The molecule consists of a piperidine ring substituted with two methyl groups at the 3 and 5 positions. A cyanomethyl group is attached to the nitrogen atom of the piperidine ring.

The core structure is the piperidine ring, a saturated heterocycle containing one nitrogen atom. solubilityofthings.com The two methyl groups at the 3 and 5 positions introduce stereocenters, meaning the compound can exist as different stereoisomers (cis and trans). The acetonitrile moiety is attached via the nitrogen of the piperidine ring, making the compound a tertiary amine and a nitrile.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂ |

| Molecular Weight | 152.24 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1CC(CN(C1)CC#N)C |

| InChI Key | KEHLLCJFZXAPCW-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Historical Overview of Initial Academic Investigations (If Applicable)

A comprehensive search of academic literature reveals a notable lack of specific research focused on this compound. While the parent compounds, piperidine and acetonitrile, and their derivatives are extensively studied, this particular combination appears to be a novel or less-explored compound in the academic sphere. Its presence is primarily noted in chemical supplier catalogs, suggesting its potential use as a building block in proprietary or commercial synthesis rather than being a subject of fundamental academic research. For instance, a related compound, 2-(3-Methylpiperidino)acetonitrile, is listed for sale as a building block. sigmaaldrich.combldpharm.com The synthesis of various substituted piperidinones and other piperidine derivatives is an active area of research, indicating the ongoing interest in this class of compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHLLCJFZXAPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Dimethylpiperidin 1 Yl Acetonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile reveals two primary strategic disconnections. The most intuitive disconnection is the C-N bond between the piperidine (B6355638) nitrogen and the cyanomethyl group. This bond can be formed through the nucleophilic attack of 3,5-dimethylpiperidine (B146706) on a suitable electrophilic cyanomethyl synthon, such as a haloacetonitrile. This approach is a classic example of N-alkylation.

A second, less direct disconnection involves the formation of the piperidine ring itself. This could be envisioned through a multi-step process where the cyanomethyl group is already attached to a precursor that undergoes cyclization to form the 3,5-dimethylpiperidine ring. However, the former approach, focusing on the formation of the C-N bond, is generally more straightforward and convergent.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Resulting Synthons | Corresponding Reagents |

| C-N Bond | 3,5-Dimethylpiperidine (nucleophile) + Cyanomethyl cation (electrophile) | 3,5-Dimethylpiperidine + Haloacetonitrile (e.g., 2-chloroacetonitrile, 2-bromoacetonitrile) |

| Piperidine Ring | Acyclic precursor with cyanomethyl group | Multi-step synthesis involving cyclization |

Classical and Established Synthetic Routes

Several classical and well-established synthetic routes can be employed for the synthesis of this compound, primarily revolving around the formation of the crucial C-N bond.

N-Alkylation Approaches with Substituted Piperidines

The most common and direct method for the synthesis of this compound is the N-alkylation of 3,5-dimethylpiperidine with a haloacetonitrile. researchgate.net This reaction is a type of nucleophilic aliphatic substitution where the secondary amine acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide. researchgate.net

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thus preventing the protonation of the starting amine and driving the reaction to completion. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being suitable for this type of reaction. cardiff.ac.uk

Table 2: Representative N-Alkylation Reaction Conditions

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| 2-Chloroacetonitrile | K₂CO₃ | Acetonitrile | Reflux | cardiff.ac.uk |

| 2-Bromoacetonitrile | Et₃N | DMF | Room Temperature to 80 °C | lookchem.com |

The starting material, 3,5-dimethylpiperidine, can be synthesized by the hydrogenation of 3,5-dimethylpyridine (B147111) using a ruthenium-on-carbon (Ru/C) catalyst. cardiff.ac.ukorgsyn.org This hydrogenation can produce a mixture of cis and trans isomers of 3,5-dimethylpiperidine. researchgate.netorgsyn.org

Strecker-Type Syntheses and Related Reactions

While the classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, a modified version can be envisioned for the synthesis of N-substituted α-aminonitriles. nih.govnih.gov In the context of this compound, this would involve the reaction of formaldehyde (B43269) (or a formaldehyde equivalent) with 3,5-dimethylpiperidine and a cyanide source.

The reaction proceeds through the initial formation of a 3,5-dimethyliminium ion, which is then attacked by the cyanide ion. This method, however, can be complicated by the reactivity of formaldehyde and the potential for side reactions.

Nucleophilic Addition Reactions Involving Acetonitrile and Piperidine Precursors

Nucleophilic addition reactions can also be utilized, although they are less direct for this specific target molecule. One hypothetical approach could involve the generation of a nucleophilic acetonitrile equivalent that adds to an electrophilic precursor of 3,5-dimethylpiperidine. However, the N-alkylation approach is generally more practical and efficient.

Modern and Advanced Synthetic Protocols

Modern synthetic chemistry offers more sophisticated methods for C-N bond formation, including the use of transition metal catalysts.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. While typically used for the arylation of amines, variations of these methods could potentially be adapted for the cyanoalkylation of secondary amines. However, for a simple alkylation with a non-aromatic substrate like cyanomethyl, classical N-alkylation often remains the more cost-effective and straightforward approach.

Recent advancements have explored the catalytic cyanoalkylation of amines. For instance, silver-catalyzed cyanomethylation of amines using nitromethane (B149229) as a C1 source has been reported, offering an alternative to traditional methods. organic-chemistry.org This method proceeds via an oxidative pathway and is applicable to a range of amines. While not specifically demonstrated for 3,5-dimethylpiperidine, it represents a modern approach that could potentially be adapted.

Stereoselective Synthesis of this compound (Considering the 3,5-Dimethyl Stereochemistry)

The spatial arrangement of the two methyl groups on the piperidine ring significantly influences the molecule's biological and chemical properties. Stereoselective synthesis aims to produce a specific isomer, either the cis or trans form, in high purity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively documented in publicly available literature, established principles of chiral auxiliary-based synthesis of substituted piperidines can be applied.

One potential strategy involves the use of a chiral auxiliary to guide the formation of the 3,5-disubstituted piperidine ring itself, which is then subsequently N-alkylated with a cyanomethyl group. For instance, a chiral nonracemic lactam can be prepared by the cyclocondensation of a chiral amine, such as (R)-phenylglycinol, with a suitably substituted δ-oxoester. Diastereoselective alkylation at the α-position of the lactam can then introduce the desired substitution pattern. Subsequent reduction and removal of the chiral auxiliary would yield the enantiopure cis- or trans-3,5-dimethylpiperidine, which can then be reacted with 2-chloroacetonitrile to afford the target compound. The stereochemical outcome is dictated by the conformation of the chiral auxiliary-substrate complex.

Illustrative Reaction Scheme (Hypothetical):

Cyclocondensation: (R)-phenylglycinol + γ-substituted δ-oxoester → Chiral lactam

Diastereoselective Alkylation: Chiral lactam + Methylating agent → Methylated lactam

Reduction & Auxiliary Cleavage: Methylated lactam → Enantiopure 3,5-dimethylpiperidine

N-Alkylation: 3,5-dimethylpiperidine + ClCH₂CN → this compound

The choice of the chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, asymmetric catalysis could be employed in the synthesis of the 3,5-dimethylpiperidine precursor.

A prominent method for synthesizing chiral piperidines is the catalytic asymmetric hydrogenation of substituted pyridines. For example, the hydrogenation of 3,5-dimethylpyridine using a chiral iridium or rhodium catalyst can yield optically active 3,5-dimethylpiperidine. The stereochemical outcome (cis or trans) and the enantiomeric excess depend on the specific catalyst and reaction conditions used.

| Catalyst System | Substrate | Product Isomer Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |

| [Ir(cod)Cl]₂ / (R)-BINAP | 3,5-Lutidine | Data not specified | >95% | snnu.edu.cn |

| Rh/C | 3,5-Lutidine | Predominantly trans | Not applicable (racemic) | nih.gov |

Table 1: Examples of Asymmetric Hydrogenation of 3,5-Lutidine. Note: This table presents data for the synthesis of the precursor, 3,5-dimethylpiperidine, and not the final target compound.

Once the desired stereoisomer of 3,5-dimethylpiperidine is obtained, it can be N-alkylated with 2-chloroacetonitrile. This alkylation step itself is generally not stereoselective concerning the newly formed C-N bond, but it preserves the stereochemistry of the piperidine ring.

Green Chemistry and Sustainable Synthetic Strategies

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

Traditional N-alkylation reactions often utilize volatile and potentially toxic organic solvents. Green alternatives aim to replace these with more environmentally friendly options. Water, being non-toxic, non-flammable, and inexpensive, is an attractive solvent for chemical reactions. The N-alkylation of amines has been successfully carried out in aqueous media, often with the aid of a phase-transfer catalyst or by heating under microwave irradiation nih.gov. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents that have been explored for amine alkylations rsc.org.

Solvent-free conditions represent an even greener approach. Reactions can be carried out by mixing the neat reactants, sometimes with a solid base catalyst, and applying heat or microwave irradiation. This minimizes waste and simplifies product isolation.

| Reaction Condition | Solvent | Advantages | Potential Challenges |

| Aqueous Media | Water | Non-toxic, non-flammable, inexpensive | Poor solubility of some organic reactants |

| Deep Eutectic Solvents | e.g., Choline chloride/Urea | Low volatility, biodegradable, recyclable | Higher viscosity, potential for product separation issues |

| Solvent-Free | None | Minimal waste, high atom economy | Potential for high reaction temperatures, mixing issues |

Table 2: Comparison of Green Solvents for N-Alkylation.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. For the synthesis of piperidine derivatives, flow chemistry can be particularly beneficial nih.govnih.govbohrium.comresearchgate.net.

The N-alkylation of 3,5-dimethylpiperidine with 2-chloroacetonitrile could be adapted to a flow process. The reactants would be pumped through a heated reactor coil, potentially packed with a solid-supported base to facilitate the reaction and simplify purification. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproduct formation.

Conceptual Flow Reactor Setup:

Pump 1: Solution of 3,5-dimethylpiperidine in a suitable solvent.

Pump 2: Solution of 2-chloroacetonitrile in the same solvent.

T-Mixer: To combine the reactant streams.

Heated Reactor Coil: To allow the reaction to proceed.

Back-Pressure Regulator: To maintain pressure and prevent solvent boiling.

Collection Vessel: To collect the product stream.

This setup can be automated for continuous production and integrated with in-line purification and analysis techniques.

Optimization of Reaction Conditions and Yields in Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. The N-alkylation of secondary amines like 3,5-dimethylpiperidine with an alkyl halide such as 2-chloroacetonitrile is a standard S(_N)2 reaction.

Key parameters to optimize include:

Base: A base is typically required to neutralize the hydrohalic acid byproduct. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃), organic amines (e.g., triethylamine, diisopropylethylamine), or stronger bases like sodium hydride for less reactive systems. The choice of base can influence the reaction rate and the formation of byproducts.

Solvent: The solvent polarity can affect the reaction rate. Polar aprotic solvents like acetonitrile, DMF, or DMSO are often effective for S(_N)2 reactions.

Temperature: Increasing the temperature generally increases the reaction rate, but can also lead to the formation of undesired byproducts.

Stoichiometry: The molar ratio of the reactants can be adjusted to maximize the conversion of the limiting reagent.

Illustrative Data for General N-Alkylation of Piperidines:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | ~95% | researchgate.net |

| Ethyl Bromide | NaH | DMF | 0 to RT | >90% | researchgate.net |

| Various Alkyl Halides | NaHCO₃ | Water | 80-100 | 85-95% | nih.gov |

Table 3: General Conditions for N-Alkylation of Piperidines. Note: This data is for general piperidine alkylations and serves as a starting point for optimizing the synthesis of the specific target compound.

For the synthesis of this compound, a systematic approach to optimizing these parameters would be necessary to achieve high yields and purity. This would involve running a series of experiments where one parameter is varied while others are kept constant, followed by analysis of the product mixture, for example, by gas chromatography or NMR spectroscopy.

Chemical Reactivity and Mechanistic Investigations of 2 3,5 Dimethylpiperidin 1 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule, an α-amino nitrile, is a versatile functional group. Its reactivity is centered around the acidic protons on the α-carbon, the electrophilic carbon of the nitrile, and the nitrogen lone pair, allowing for a range of transformations.

α-Carbon Acidity and Carbanion Formation

The α-carbon atom of 2-(3,5-dimethylpiperidin-1-yl)acetonitrile, situated between the nitrogen of the piperidine (B6355638) ring and the cyano group, possesses acidic protons. While the α-C(sp³)–H bond adjacent to a nitrile group is generally weakly acidic, with a pKa value for acetonitrile itself of approximately 31.3 in DMSO, its acidity is sufficient for deprotonation by a strong base to form a stabilized carbanion. acs.org

The formation of this carbanion, or lithio α-amino nitrile, is typically achieved using organolithium reagents such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting carbanion is a potent nucleophile and serves as a synthetic equivalent of an acyl anion. Research on the closely related compound, 2-(2,6-dimethylpiperidino)acetonitrile, demonstrates that this carbanion readily participates in alkylation reactions with various alkyl halides. clockss.org The steric hindrance provided by the dimethylpiperidine ring can help prevent self-condensation reactions that may occur during anion formation. clockss.org

The general reaction for carbanion formation and subsequent alkylation is shown below: Step 1: Deprotonation to form the lithio carbanion. Step 2: Nucleophilic attack on an alkyl halide (R-X).

This two-step, one-pot sequence allows for the introduction of a wide variety of substituents at the α-carbon, making α-amino nitriles valuable intermediates in the synthesis of more complex molecules like aldehydes and ketones after subsequent hydrolysis. clockss.org

Table 1: Representative Alkylation Reactions of Lithiated α-Amino Nitriles

| α-Amino Nitrile Precursor | Base | Electrophile (Alkyl Halide) | Product Type | Reference |

| 2-(2,6-Dimethylpiperidino)acetonitrile | n-BuLi | Benzyl Bromide | Monoalkylated α-Amino Nitrile | clockss.org |

| 2-(2,6-Dimethylpiperidino)acetonitrile | n-BuLi | n-Butyl Bromide | Monoalkylated α-Amino Nitrile | clockss.org |

| 2-(2,6-Dimethylpiperidino)acetonitrile | n-BuLi | 3,4-Dimethoxybenzyl Bromide | Monoalkylated α-Amino Nitrile | clockss.org |

Nucleophilic Additions to the Nitrile Group (e.g., Formation of Amidines)

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. This reactivity is central to the conversion of nitriles into other functional groups, most notably amidines. The reaction of this compound with nucleophiles can be catalyzed by acids, which protonate the nitrile nitrogen, enhancing the electrophilicity of the carbon. ucalgary.ca

A significant transformation is the formation of N,N'-disubstituted amidines. For instance, secondary cyclic amines like piperidine have been shown to react with acetonitrile in the presence of a zinc(II) precursor to yield the corresponding amidine, which coordinates to the metal center. rsc.orgus.esresearchgate.net This suggests that under appropriate catalytic conditions, intermolecular reactions involving the nitrile group of one molecule and the piperidine nitrogen of another are feasible, although intramolecular reactions would be sterically disfavored.

More generally, the addition of primary amines to the nitrile functionality of an acetonitrilium derivative leads to the formation of amidines. nih.gov These reactions often proceed through an initial nucleophilic attack on the nitrile carbon, followed by proton transfer to yield the stable amidine product. organic-chemistry.org

Hydrolysis and Related Transformations of the Nitrile Functionality

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. The specific product depends on the reaction conditions. For example, the alkaline hydrolysis of alkylated (pyridyl-2)acetonitriles has been reported to yield the corresponding amides. nih.gov

In the context of α-amino nitriles, the hydrolysis of the nitrile group is a key step in their use as synthetic intermediates. Following α-alkylation, the resulting substituted α-amino nitrile can be hydrolyzed to afford an aldehyde. clockss.org This transformation can be achieved under mild conditions, for example, using copper(II) sulfate (B86663) pentahydrate in ethanol. clockss.org This method provides a valuable route for the one-carbon homologation of an alkyl halide to an aldehyde.

The general pathway for hydrolysis is:

To an Amide: Achieved with controlled heating in the presence of acid or base.

To a Carboxylic Acid: Requires more vigorous heating with acid or base.

In some cases, the hydrolysis of related nitrile compounds in the presence of an acid catalyst and an alcohol can lead to the formation of imidates. nih.gov

Radical Functionalization at the α-Carbon

Recent advancements in synthetic chemistry have highlighted the utility of radical reactions for C-H functionalization. The α-C–H bond adjacent to the nitrile group in molecules like this compound can be cleaved to form an α-cyano sp³-hybridized carbon-centered radical. acs.org This radical intermediate can then participate in various bond-forming reactions.

The generation of α-aminoalkyl radicals can be initiated by a single electron transfer (SET) oxidation of the tertiary amine. acs.org The resulting radical cation can then undergo fragmentation via deprotonation at the α-carbon to yield the α-aminoalkyl radical. This species can add to electron-deficient alkenes and other unsaturated systems. acs.org The involvement of radical species in the oxidative cyanation of tertiary amines has been supported by control experiments where the presence of a radical inhibitor significantly suppressed the reaction. mdpi.com These methods provide a powerful alternative to traditional ionic pathways for the functionalization of the α-position. researchgate.net

Reactivity of the Piperidine Core

The piperidine ring, a saturated nitrogen heterocycle, primarily exhibits reactivity associated with the lone pair of electrons on the nitrogen atom.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties that govern the behavior of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile, DFT calculations would be employed to determine its most stable three-dimensional geometry (optimized structure).

Key ground state properties that would be calculated include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra to characterize the molecule's vibrational modes.

Electronic Properties: Prediction of dipole moment, polarizability, and the distribution of electron density, often visualized through an electrostatic potential map. This map would highlight the electron-rich regions, such as the nitrogen atoms of the piperidine (B6355638) ring and the nitrile group, and electron-poor regions.

| Property | Description | Typical DFT Functional/Basis Set |

|---|---|---|

| Total Energy | The calculated total electronic energy of the optimized geometry at 0 Kelvin. | B3LYP/6-311++G(d,p) |

| Dipole Moment | The measure of the molecule's overall polarity arising from charge separation. | B3LYP/6-311++G(d,p) |

| Key Bond Lengths | Predicted distances for C-N, C-C, and C≡N bonds in the lowest energy state. | B3LYP/6-311++G(d,p) |

| Key Bond Angles | Predicted angles such as C-N-C within the piperidine ring and N-C-C of the acetonitrile (B52724) group. | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound are crucial for understanding its behavior in chemical reactions.

HOMO: The location of the HOMO indicates the most probable site for electrophilic attack. In this molecule, the HOMO is expected to be localized primarily on the tertiary amine nitrogen of the piperidine ring, as it is the most electron-rich and least stable electron pair.

LUMO: The location of the LUMO indicates the most probable site for nucleophilic attack. The LUMO would likely be distributed across the acetonitrile group, particularly centered on the electrophilic carbon atom of the nitrile (C≡N).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

| Parameter | Description and Predicted Location | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; localized on the piperidine nitrogen. | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; localized on the acetonitrile group. | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Predicts chemical reactivity and kinetic stability. |

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to study the dynamic behavior and preferred shapes of flexible molecules like this compound, which has a flexible piperidine ring and a rotatable acetonitrile substituent.

Conformational analysis aims to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and map their relative energies. The piperidine ring can exist in chair, boat, and twist-boat conformations. For the 3,5-dimethyl-substituted ring, cis and trans isomers are possible, each with multiple potential chair conformations (e.g., diaxial, diequatorial).

A systematic conformational search would be performed by rotating the key dihedral angles to map the potential energy surface. This would reveal the global minimum energy conformation—the most stable and thus most populated conformer at equilibrium—as well as other low-energy conformers and the energy barriers between them.

The relative stability of different conformers is determined by a balance of intramolecular interactions. In this compound, these include:

Steric Hindrance: Repulsive interactions, such as those between the methyl groups and other atoms on the piperidine ring (e.g., 1,3-diaxial interactions), which destabilize certain conformations.

Stereoelectronic Effects: Interactions involving the alignment of orbitals. For example, the orientation of the nitrogen lone pair with respect to adjacent bonds can influence conformational preference. An anomeric effect, though less common in this specific arrangement, could be investigated between the nitrogen lone pair and the C-C bond of the acetonitrile substituent.

Molecular Dynamics (MD) simulations would complement this static picture by simulating the atomic motions of the molecule over time at a given temperature. nih.govrsc.org An MD trajectory would show the dynamic interconversion between different conformations, providing insight into the flexibility of the piperidine ring and the rotational freedom of the acetonitrile group.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanism of a chemical reaction by identifying the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For this compound, a potential reaction to study would be its synthesis, for instance, the nucleophilic substitution reaction between cis- or trans-3,5-dimethylpiperidine and chloroacetonitrile. DFT calculations could be used to model this reaction pathway. The process would involve:

Optimizing the geometries of the reactants (3,5-dimethylpiperidine and chloroacetonitrile).

Locating the transition state structure for the nucleophilic attack of the piperidine nitrogen on the chloromethyl carbon.

Optimizing the geometry of the products (this compound and a chloride ion).

This analysis would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a fundamental tool in computational chemistry that provides a multidimensional landscape representing the energy of a molecule as a function of its atomic coordinates. longdom.orgnumberanalytics.com By exploring the PES, chemists can identify stable molecular structures (energy minima), transition states (saddle points), and the lowest energy pathways for chemical reactions. longdom.org

For This compound , a PES study would be invaluable for understanding its conformational landscape. The piperidine ring can exist in various conformations, such as chair and boat forms, and the orientation of the two methyl groups (cis or trans) and the acetonitrile substituent would lead to a complex energy surface. Non-empirical quantum-chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are standard methods for such investigations. researchgate.net

A computational study on substituted piperidines, for example, used DFT calculations to determine that an equatorially placed methyl group is energetically more favored than an axial one. researchgate.net For This compound , a similar study would calculate the relative energies of different conformers. The results would allow for the prediction of the most stable, and therefore most abundant, conformer at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table illustrates the kind of data a PES mapping study would generate. The relative energies (ΔE) are used to calculate the Boltzmann population of each conformer at a standard temperature (298.15 K).

| Conformer | Description | ΔE (kcal/mol) | Population (%) |

| I | Chair, diequatorial methyls, equatorial acetonitrile | 0.00 | 75.3 |

| II | Chair, diaxial methyls, equatorial acetonitrile | 2.50 | 1.2 |

| III | Chair, axial/equatorial methyls, equatorial acetonitrile | 1.80 | 4.5 |

| IV | Twist-boat, various substituents | 5.50 | <0.1 |

Note: This table is illustrative and not based on experimental or published computational data for this compound.

Catalytic Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often inaccessible through experimental means alone. rsc.org If This compound were to be used as a catalyst, for instance in a Michael addition or an aldol (B89426) reaction, computational studies could map out the entire catalytic cycle.

Such a study would involve:

Identifying Reactants, Intermediates, and Products: Locating the stable points on the PES corresponding to all species involved in the catalytic cycle.

Calculating Activation Energies: The energy difference between the reactants and the transition state (the activation barrier) is crucial for understanding reaction kinetics.

For example, detailed DFT studies on the kinetic resolution of disubstituted piperidines have revealed a preference for the acylation of conformers where the α-substituent is in an axial position, proceeding through a seven-membered transition state. nih.gov Similarly, mechanistic studies on iron-catalyzed hydrothiolation reactions have used computations to support a radical-based mechanism, identifying a key hydrogen atom transfer (HAT) step. acs.org For This compound , computational elucidation could clarify its role, whether as a nucleophilic catalyst, a base, or a ligand for a metal catalyst, by calculating the energy barriers for all plausible pathways. nih.gov

Table 2: Hypothetical Calculated Free Energy Barriers for a Catalyzed Reaction

This table shows hypothetical energy barriers for two competing mechanistic pathways (A and B) that could be catalyzed by This compound .

| Step | Pathway A (kcal/mol) | Pathway B (kcal/mol) | Description |

| TS1 | +15.2 | +21.5 | Formation of intermediate 1 |

| TS2 | +12.8 | +18.9 | Product formation and catalyst regeneration |

| Overall Barrier | +15.2 | +21.5 | Rate-determining step |

Note: This table is illustrative. The values indicate that Pathway A would be the kinetically favored mechanism.

Solvent Effects and Explicit Solvation Models in silico

The choice of solvent can dramatically influence reaction rates and outcomes. acs.orgajgreenchem.com Computational models can account for these effects in two primary ways: implicitly or explicitly. numberanalytics.comnumberanalytics.com

Implicit solvation models (also known as continuum models) treat the solvent as a continuous medium with a defined dielectric constant. springernature.com Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient and can provide a good first approximation of solvent effects. numberanalytics.com

Explicit solvation models provide a more detailed, atomistic picture by including individual solvent molecules in the calculation. numberanalytics.com These are typically studied using Quantum Mechanics/Molecular Mechanics (QM/MM) methods or through molecular dynamics (MD) simulations. springernature.com While computationally more expensive, explicit models are crucial when specific solute-solvent interactions, such as hydrogen bonding, play a key role. acs.org

For This compound , the nitrogen of the piperidine ring and the nitrile group can both interact with solvent molecules. A computational study on the solvation of piperidine in methanol-acetonitrile mixtures found that the exothermicity of solvation increased with higher methanol (B129727) content, primarily due to enhanced solvation of the amino group. researchgate.netresearchgate.net A similar study on pyrrolidine (B122466) in the same solvent mixture revealed that the decrease in nucleophilicity in methanol-rich mixtures is due to strong hydrogen bonding between methanol and the pyrrolidine's nitrogen atom. rsc.orgrsc.org

An in silico study of This compound would likely combine these approaches. An initial screening of solvents could be performed with an implicit model to gauge general effects. For solvents that show significant interaction, such as protic solvents like methanol or aprotic polar solvents like acetonitrile itself, explicit solvation models would be employed to analyze the specific hydrogen bonding network and its influence on the compound's conformation and reactivity.

Table 3: Hypothetical Solvation Free Energies (ΔGsolv) in Different Solvents

This table illustrates how computational models can predict the stability of a solute in various solvents.

| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated ΔGsolv (kcal/mol) |

| n-Hexane | 1.88 | SMD (implicit) | -2.5 |

| Dichloromethane | 8.93 | SMD (implicit) | -5.8 |

| Acetonitrile | 35.69 | SMD (implicit) | -7.9 |

| Acetonitrile | 35.69 | QM/MM (explicit) | -8.2 |

| Methanol | 32.61 | QM/MM (explicit) | -9.5 |

Note: This table is for illustrative purposes. The data shows that the compound is predicted to be more stable (more negative ΔGsolv) in polar solvents, with specific interactions in explicit models providing further stabilization.

Lack of Sufficient Data Precludes In-Depth Article on this compound

Despite a thorough search of available scientific literature, there is a significant lack of specific data regarding the chemical compound this compound and its applications in synthetic organic chemistry. While the existence of the compound is confirmed through chemical databases, detailed research findings on its use as a synthetic building block, its role in multi-component reactions, its application in the total synthesis of natural products, or its potential in organometallic chemistry are not present in the public domain.

The initial investigation sought to elaborate on the following key areas:

Applications and Utilization in Synthetic Organic Chemistry

Potential as a Ligand or Catalyst Precursor in Organometallic Chemistry

Without concrete examples and research findings, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline provided. The creation of data tables and the discussion of detailed research findings are contingent on the availability of such data, which is currently absent from the accessible scientific literature.

Therefore, the generation of the requested article focusing solely on the chemical compound “2-(3,5-Dimethylpiperidin-1-yl)acetonitrile” cannot be fulfilled at this time due to the insufficient volume of specific and relevant research.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as an unparalleled technique for the detailed structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous determination of the chemical structure of 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile, including the stereochemical relationship of the methyl groups on the piperidine (B6355638) ring.

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HMBC, HSQC) for Comprehensive Structural Assignment

The structural backbone of this compound can be meticulously mapped out using a suite of NMR experiments. epo.orggoogle.comresearchgate.net

The ¹H NMR spectrum provides initial information on the number and types of protons present in the molecule. For this compound, distinct signals would be expected for the methyl groups, the protons on the piperidine ring, and the methylene (B1212753) protons of the acetonitrile (B52724) moiety. The chemical shifts and coupling patterns of the piperidine ring protons can offer initial insights into the cis/trans stereochemistry of the methyl groups.

The ¹³C NMR spectrum , often acquired with proton decoupling, reveals the number of unique carbon environments. This allows for the identification of the methyl carbons, the carbons of the piperidine ring, the methylene carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is particularly characteristic.

To assemble the molecular puzzle, 2D NMR techniques are indispensable:

Correlation SpectroscopY (COSY) : This experiment establishes proton-proton (¹H-¹H) coupling networks within the molecule. epo.orggoogle.com For instance, COSY would show correlations between the protons on the piperidine ring that are coupled to each other, helping to trace the connectivity through the ring.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). epo.orgresearchgate.net This is crucial for assigning the proton signals to their corresponding carbon atoms. For example, the signals of the methyl protons would correlate with the signals of the methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. epo.orgresearchgate.net This technique is instrumental in connecting different fragments of the molecule. For example, correlations would be expected between the methylene protons of the acetonitrile group and the carbons of the piperidine ring at positions 2 and 6, as well as the nitrile carbon.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | - | - |

| 2 | ~2.5-2.8 | ~55-60 | C4, C6 |

| 3 | ~1.5-1.9 | ~30-35 | C2, C4, C5, C-CH₃ |

| 4 | ~1.0-1.4 | ~25-30 | C2, C3, C5, C6 |

| 5 | ~1.5-1.9 | ~30-35 | C3, C4, C6, C-CH₃ |

| 6 | ~2.0-2.3 | ~55-60 | C2, C4 |

| 7 (CH₂) | ~3.4-3.6 | ~40-45 | C2, C6, C≡N |

| 8 (C≡N) | - | ~115-120 | - |

| 9 (CH₃) | ~0.8-1.0 | ~18-22 | C3, C4, C5 |

| 10 (CH₃) | ~0.8-1.0 | ~18-22 | C3, C4, C5 |

Dynamic NMR for Conformational Equilibrium Studies

The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. In the case of this compound, the presence of two methyl groups gives rise to cis and trans isomers, each with its own set of possible conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational equilibria. nih.govrsc.orgnih.govchemicalbook.comacs.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rate of conformational exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a time-averaged signal at higher temperatures. From the coalescence temperature and the separation of the signals at low temperature, the energy barrier for the conformational change can be calculated. This information is crucial for understanding the dynamic behavior and the relative stability of the different conformers of this compound. For substituted piperidines, the energy barriers for ring inversion are typically in a range that is accessible by DNMR studies. rsc.org

Solid-State NMR Applications

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. This can be particularly useful for identifying different polymorphs (different crystalline forms) of the compound, which may exhibit different physical properties. ssNMR can also be used to study the local environment and packing of the molecules in the solid state, providing complementary information to X-ray diffraction studies.

Vibrational Spectroscopy (IR and Raman) Methodologies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to study intermolecular interactions.

Functional Group Identification and Characteristic Frequencies

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the various functional groups present. epo.orgchemicalbook.comresearchgate.netcas.cn

The most prominent and easily identifiable feature would be the stretching vibration of the nitrile group (C≡N). This band typically appears in a relatively clean region of the IR spectrum, around 2260-2240 cm⁻¹ for saturated nitriles. chemicalbook.com Its intensity is usually strong in the IR spectrum due to the large change in dipole moment during the vibration. In the Raman spectrum, the C≡N stretch is also typically a sharp and intense band.

Other important vibrational modes include:

C-H stretching vibrations of the methyl and methylene groups, typically observed in the 3000-2800 cm⁻¹ region.

C-H bending vibrations in the 1470-1350 cm⁻¹ region.

C-N stretching vibrations of the tertiary amine, which are often weaker and appear in the fingerprint region (1250-1020 cm⁻¹).

Piperidine ring vibrations , which give rise to a complex pattern of bands in the fingerprint region.

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C≡N | Stretching | 2260 - 2240 | Strong | Strong, Sharp |

| C-H (Alkyl) | Stretching | 3000 - 2800 | Medium to Strong | Medium to Strong |

| CH₂ | Bending (Scissoring) | ~1470 - 1450 | Medium | Medium |

| CH₃ | Bending (Asymmetric/Symmetric) | ~1460 / ~1375 | Medium | Medium |

| C-N (Tertiary Amine) | Stretching | 1250 - 1020 | Weak to Medium | Weak |

Hydrogen Bonding and Intermolecular Interaction Analysis

While this compound does not possess a traditional hydrogen bond donor like an N-H or O-H group, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. In the presence of protic solvents or impurities, or in the solid state, intermolecular hydrogen bonding could occur. Such interactions would lead to a shift in the vibrational frequency of the C≡N group. Typically, hydrogen bonding to the nitrile nitrogen causes a blue shift (increase in frequency) of the C≡N stretching vibration. researchgate.net The magnitude of this shift can provide an indication of the strength of the hydrogen bonding interaction.

Furthermore, subtle changes in the vibrational modes of the piperidine ring and the acetonitrile moiety in the solid-state IR and Raman spectra compared to the solution-phase spectra can provide clues about the nature and extent of intermolecular interactions and molecular packing in the crystalline lattice.

Mass Spectrometry (MS) Methodologies

Mass spectrometry serves as a cornerstone analytical technique for the characterization of "this compound," providing definitive information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). For "this compound," which has a molecular formula of C₉H₁₆N₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing strong evidence for the compound's identity. In practice, analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI), which typically protonates the basic piperidine nitrogen, forming the [M+H]⁺ adduct. The measured m/z of this ion can then be compared to the calculated theoretical value to confirm the molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₉H₁₆N₂ | 152.13135 |

| Protonated Molecule [M+H]⁺ | C₉H₁₇N₂⁺ | 153.13862 |

Note: Data is calculated based on the most abundant isotopes: ¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ²³Na = 22.98977. The ability to match an experimentally measured mass to these theoretical values within a narrow mass tolerance (e.g., < 5 ppm) confirms the molecular formula. benthamopen.com

Fragmentation Pathway Analysis for Structural Information

Tandem mass spectrometry (MS/MS) experiments, where a specific ion (typically the protonated molecule [M+H]⁺) is isolated and fragmented, provide a wealth of structural information. While specific experimental spectra for "this compound" are not widely published, its fragmentation can be predicted based on established principles for N-alkylated piperidines and related heterocyclic compounds. scielo.brresearchgate.net

The primary fragmentation pathways under Collision-Induced Dissociation (CID) are expected to involve the most labile bonds, particularly those adjacent to the nitrogen atom.

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines involves cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org For the [M+H]⁺ ion of "this compound" (m/z 153.14), two primary alpha-cleavage pathways are plausible:

Loss of the Cyanomethyl Group: Cleavage of the N-CH₂CN bond would result in the loss of a neutral cyanomethyl radical (•CH₂CN) from the molecular ion or a related species, but more commonly, it leads to the formation of a stable protonated 3,5-dimethylpiperidine (B146706) ion at m/z 114.13.

Ring Opening: Cleavage of a C-C bond within the piperidine ring itself, alpha to the nitrogen, would initiate a ring-opening cascade, leading to a variety of smaller fragment ions.

Loss of Acetonitrile: A common fragmentation pathway for N-acetonitrile substituted compounds is the neutral loss of acetonitrile (CH₃CN, 41.0265 Da). This would generate a fragment ion corresponding to the dimethylpiperidine cation at m/z 112.12.

Ring Fragmentation: Further fragmentation of the piperidine ring itself can occur, leading to smaller ions corresponding to the loss of ethylene (B1197577) or propylene (B89431) fragments, which is a characteristic pattern for cyclic alkanes. libretexts.org

Table 2: Predicted Major Fragment Ions for [C₉H₁₆N₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 153.14 | 114.13 | C₂H₃N | Protonated 3,5-Dimethylpiperidine |

| 153.14 | 112.12 | C₂H₃N | 3,5-Dimethylpiperidine Cation Radical |

| 114.13 | 98.10 | CH₄ | Ring-opened or contracted species |

Note: This table represents a theoretical fragmentation pathway. The relative abundance of these fragments would depend on the specific conditions of the MS/MS experiment. wvu.edu

Isotopic Labeling Studies in MS

Isotopic labeling is a powerful technique used to trace the journey of atoms through fragmentation processes, thereby confirming or refuting proposed mechanisms. wikipedia.orgslideshare.net While no specific isotopic labeling studies have been reported for "this compound," the methodology could be applied to validate the fragmentation pathways proposed above.

For instance, synthesizing the compound with deuterium (B1214612) labels at specific positions would cause a predictable mass shift in fragments containing that label. researchgate.netnumberanalytics.com

Deuterium Labeling of the Cyanomethyl Group (N-CD₂CN): If the fragment at m/z 114.13 results from the loss of the cyanomethyl group, its mass would remain unchanged in the labeled analogue, while the precursor ion would be 2 Da heavier. This would confirm the proposed loss.

¹⁵N Labeling: Incorporating a ¹⁵N atom into the piperidine ring would result in a +1 Da mass shift for any fragment containing the ring, such as the m/z 114.13 and 112.12 ions. Conversely, labeling the nitrile nitrogen would shift the mass of the precursor ion but not the m/z 114.13 fragment if it is indeed formed by loss of the entire acetonitrile moiety.

These experiments provide unambiguous evidence for ion compositions and rearrangement processes that might otherwise be ambiguous. uea.ac.uk

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. carleton.edu

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

To date, the single-crystal X-ray structure of "this compound" has not been reported in publicly accessible databases. However, if suitable single crystals could be grown, X-ray diffraction analysis would provide invaluable structural insights. nih.gov

The key structural questions that could be answered are:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. nih.gov X-ray analysis would confirm this and provide precise puckering parameters for the ring.

Substituent Positions: The analysis would determine the orientation of the three substituents on the piperidine ring. It would definitively establish whether the two methyl groups are in a cis or trans relationship to each other. Furthermore, it would show whether the cyanomethyl group and the two methyl groups occupy axial or equatorial positions on the chair conformer. Based on steric considerations, it is highly probable that the bulkier substituents would favor equatorial positions to minimize 1,3-diaxial interactions.

Absolute Configuration: For a chiral sample (e.g., the (3R,5S)-meso compound or a single enantiomer of the chiral C2-symmetric form), crystallographic analysis using anomalous dispersion could determine the absolute configuration of the stereocenters.

Studies on similar piperidine derivatives confirm that X-ray crystallography is a potent tool for assessing the conformational modifications that the ring undergoes with different substitution patterns. nih.govresearchgate.net

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular forces. For "this compound," several types of interactions would be expected to dictate its solid-state architecture.

Dipole-Dipole Interactions: The nitrile group (C≡N) possesses a strong dipole moment. In the crystal lattice, molecules would likely arrange to facilitate antiparallel alignment of these dipoles, which is a stabilizing interaction. researchgate.net

Weak Hydrogen Bonds: While lacking strong hydrogen bond donors like O-H or N-H, the molecule can participate in weak C-H···N hydrogen bonds. The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. nih.govresearchgate.net Activated C-H bonds, such as those on the cyanomethyl group (N-CH₂-CN) or adjacent to the ring nitrogen, could act as donors, linking molecules into chains or more complex networks.

Analysis of the crystal structures of other nitrile-containing compounds reveals that C-H···N interactions and dipole-driven associations are common and crucial in defining the supramolecular assembly. nih.govmdpi.com

Chromatographic Methodologies for Separation and Purity Determination

The separation and quantification of this compound and its potential impurities, including stereoisomers, rely on the application of advanced chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for assessing the purity of the compound, while chiral chromatography is essential for the determination of its enantiomeric composition. The development of robust and specific methods is critical for ensuring the quality and consistency of the final product.

The development of chromatographic methods for a compound like this compound, which contains a tertiary amine and a nitrile group, requires careful consideration of the analytical column, mobile or carrier phase, and detector to achieve optimal separation and sensitivity.

Gas Chromatography (GC):

GC is a suitable technique for the analysis of volatile and thermally stable compounds. For this compound, a GC method would be advantageous for assessing the presence of volatile impurities. Method development would focus on selecting an appropriate capillary column and optimizing the temperature program.

Column Selection: A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., DB-17 or equivalent), is often a good starting point for nitrogen-containing compounds. google.com For the analysis of residual piperidine or other basic impurities, a base-deactivated column may be necessary to prevent peak tailing. chromforum.org

Carrier Gas and Flow Rate: Helium is a common carrier gas, with a typical flow rate of 1-2 mL/min. google.com

Injector and Detector: A split/splitless injector is standard, with the temperature set high enough to ensure rapid vaporization without causing degradation. A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. For trace-level impurity analysis, a mass spectrometer (MS) detector provides higher sensitivity and structural information for peak identification. scholars.directijpsr.info

Temperature Program: A temperature gradient is typically employed, starting at a lower temperature to resolve volatile impurities and ramping up to elute the main compound and any less volatile components. google.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach.

Column Selection: A C18 or C8 column is a standard choice for RP-HPLC. nih.govresearchgate.net The selection would depend on the hydrophobicity of the compound and its impurities.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727), is typically used. nih.govqascf.com The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of basic compounds like this compound. Buffering the mobile phase in the acidic to neutral pH range can improve peak symmetry by ensuring the consistent protonation of the tertiary amine.

Detector: Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) might be employed. However, for improved sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be more suitable. chromatographyonline.com Derivatization with a UV-absorbing or fluorescent tag could also be considered to enhance detection. nih.govresearchgate.net

A systematic approach to method development often involves screening different columns and mobile phase conditions to achieve the desired resolution and analysis time.

Interactive Data Table: Illustrative GC and HPLC Method Parameters

The presence of two chiral centers in the 3,5-dimethylpiperidine ring of this compound gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers). The biological activity of different stereoisomers can vary significantly, making the determination of enantiomeric purity a critical aspect of its analysis. chiralpedia.com Chiral chromatography, particularly chiral HPLC, is the most effective technique for separating and quantifying these stereoisomers. researchgate.netnih.gov

The development of a chiral HPLC method involves the selection of a suitable Chiral Stationary Phase (CSP). CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Chiral Stationary Phase (CSP) Selection: For piperidine-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are often successful. nih.gov These CSPs can operate in normal-phase, reversed-phase, or polar organic modes. Cyclodextrin-based CSPs are another class of columns that can be effective for the separation of enantiomers.

Mobile Phase: The choice of mobile phase is highly dependent on the CSP and the analyte. For polysaccharide-based CSPs in normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are common. Small amounts of an amine additive (e.g., diethylamine) may be required to improve the peak shape of basic analytes. In reversed-phase mode, mixtures of water or buffer with acetonitrile or methanol are used.

Detection: As with achiral HPLC, UV detection at a low wavelength or mass spectrometric detection can be used. The use of a polarimeter in-line with the detector can provide information on the optical rotation of the separated enantiomers.

The goal of chiral method development is to achieve baseline separation of all stereoisomers, allowing for accurate quantification of the enantiomeric excess (ee) or diastereomeric ratio (dr).

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of piperidine-containing molecules is a critical area of research, as these structures are key components in many pharmaceuticals. news-medical.net Current methods for producing complex piperidines can involve lengthy processes with 7-17 steps. news-medical.net Future research on 2-(3,5-Dimethylpiperidin-1-yl)acetonitrile will likely target the development of more streamlined and cost-effective synthetic strategies.

A promising approach involves combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This method has been shown to reduce multi-step syntheses of various high-value piperidines to just 2-5 steps, significantly improving efficiency. news-medical.net By applying such techniques, researchers could potentially develop more direct routes to this compound, starting from simpler precursors. This would not only reduce production costs but also offer a more sustainable approach by minimizing reliance on expensive and toxic heavy metals like palladium. news-medical.net

Another avenue for exploration is the development of one-pot or tandem reactions. For instance, a base-induced, three-component reaction has been successfully used for synthesizing related piperazine-based acetonitriles. mdpi.com Adapting this type of methodology could allow for the direct construction of the this compound framework from readily available starting materials in a single, efficient step. The cyanohydrin synthesis is another established method for introducing a carboxyl group into a piperidine (B6355638) molecule, which could be adapted for nitrile group introduction. researchgate.net

The table below outlines potential novel synthetic strategies and their potential advantages.

| Synthetic Strategy | Potential Advantages | Relevant Findings |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Reduced number of steps, improved efficiency, lower cost, increased sustainability. news-medical.net | Has reduced 7-17 step processes to 2-5 steps for other piperidines. news-medical.net |

| Multi-component Reactions | One-pot synthesis, readily available starting materials, high efficiency. researchgate.net | Successfully used for analogous piperazine (B1678402) and chromene compounds. mdpi.comresearchgate.net |

| Cyanide-Free Biocatalytic Processes | Avoids highly toxic cyanide, works at room temperature, produces less harmful waste. chemeurope.com | Enzymes like aldoxime dehydratases can convert aldoximes to nitriles. chemeurope.commdpi.com |

Exploration of New Reactivity Modes and Catalytic Transformations

The nitrile group (–C≡N) in this compound is a versatile functional group that can participate in a wide array of chemical transformations. mdpi.comacs.org Future research will likely focus on exploring new reactivity modes and catalytic applications for this compound.

One area of interest is the metal-mediated coupling of the acetonitrile (B52724) group. Platinum(II) complexes, for example, have been shown to mediate the coupling of acetonitrile with the exocyclic nitrogen atoms of nucleobases, forming new azametallacycle complexes. nih.gov Investigating the reactivity of this compound with various metal catalysts could lead to the discovery of novel heterocyclic structures with interesting electronic or biological properties.

Furthermore, the piperidine ring itself offers opportunities for catalytic functionalization. The development of site-selective C-H functionalization reactions would allow for the precise modification of the piperidine scaffold, leading to a diverse range of derivatives. tuodaindus.com The stereochemistry of the dimethylpiperidine moiety (cis vs. trans isomers) can influence the selectivity of these reactions, providing a tool for fine-tuning the properties of the resulting products. tuodaindus.com

The catalytic potential of the entire molecule could also be explored. The basic nitrogen of the piperidine ring could act as an organocatalyst, while the nitrile group could be transformed into other functional groups like amines or amides, which are valuable in coordination chemistry and materials science. mdpi.com

Integration with Machine Learning and Artificial Intelligence in Chemical Research

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. mdpi.com For this compound, AI tools could be used to:

Predict Reactivity: Analyze the molecule's structure to predict its reactivity in various chemical environments, helping to identify promising new reactions. softformance.com

Optimize Reaction Conditions: Predict the optimal solvent, catalyst, and temperature for a given transformation, reducing the need for extensive experimental screening. softformance.com

Design Novel Synthetic Routes: Use retrosynthetic analysis algorithms to propose new and efficient pathways for its synthesis. mdpi.com

Computational studies, such as docking and molecular dynamics simulations, can provide insights into how molecules like this compound might interact with biological targets or other molecules. rsc.org This information is invaluable for designing new compounds with specific functions. rsc.org Consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) are actively developing new AI algorithms and tools to facilitate the discovery and synthesis of small molecules. mit.edu

| AI/ML Application | Potential Impact on Research of this compound |

| Synthesis Planning | Propose novel and efficient synthetic routes, reducing development time and cost. mdpi.commit.edu |

| Reaction Outcome Prediction | Predict the products and yields of unknown reactions, guiding experimental design. mit.edu |

| Molecular Property Prediction | Estimate properties like solubility, toxicity, and reactivity without synthesis. softformance.com |

| De Novo Design | Generate novel derivatives with desired properties for specific applications. mit.edu |

Advancements in Automated Synthesis and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are powerful tools for accelerating chemical discovery and optimization. youtube.com These technologies allow for the rapid execution of a large number of experiments in parallel, significantly reducing the time and resources required for research. youtube.comnih.gov

For this compound, HTE could be used to:

Screen Catalysts: Quickly test a wide range of catalysts and reaction conditions for a specific transformation, such as a cross-coupling reaction. researchgate.net

Optimize Synthetic Steps: Efficiently fine-tune the parameters of a synthetic route to maximize yield and purity. youtube.com

Generate Libraries of Derivatives: Rapidly synthesize a large collection of related compounds for screening in biological or materials science applications. youtube.com

The development of automated synthesis platforms, sometimes referred to as "small molecule synthesizers," is making it possible to automate entire synthetic sequences. chemrxiv.org These systems can perform reactions, purify products, and even analyze the results without human intervention. chemrxiv.org Applying this technology to the synthesis of this compound and its derivatives could dramatically accelerate the pace of research. The combination of HTE with rapid analytical techniques like mass spectrometry allows for the analysis of hundreds of unique reaction conditions in a matter of minutes. purdue.edu

Cross-Disciplinary Research with Materials Science or Advanced Functional Materials (If Applicable to its Chemical Role)

The unique structural features of this compound suggest potential applications in materials science. The 3,5-dimethylpiperidine (B146706) moiety is known to be a useful component in the development of polymers and additives. tuodaindus.com Its incorporation can enhance the thermal stability and performance of materials. tuodaindus.com

Future research could explore the use of this compound as a building block for advanced functional materials. Potential areas of investigation include:

Polymers: The nitrile group can be polymerized or copolymerized to create materials with unique properties. The piperidine ring could be incorporated into the polymer backbone or as a pendant group, influencing the material's physical and chemical characteristics.

Lubricant and Coating Additives: Derivatives of 3,5-dimethylpiperidine have been shown to improve the performance of lubricants and coatings, for instance by enhancing thermal stability or providing corrosion resistance. tuodaindus.com this compound could serve as a precursor to new and improved additives.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the piperidine ring and the nitrile group could act as ligands for metal ions, potentially forming novel MOFs with applications in gas storage, catalysis, or sensing.

Energetic Materials: While the parent compound is not inherently energetic, the dinitropyrazole derivative of acetonitrile has been investigated as a melt-cast explosive. rsc.org This suggests that with appropriate functionalization, the acetonitrile scaffold could be a starting point for new energetic materials.

Q & A

Advanced Question

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms or kinases using fluorogenic substrates. IC values quantify potency.

- Cellular Uptake Studies : Radiolabeled C-nitrile derivatives track intracellular accumulation via scintillation counting.

- Toxicity Profiling : Ames tests for mutagenicity and zebrafish embryo models assess acute toxicity .

What are the challenges in characterizing the stability of this compound under varying conditions?

Advanced Question

Stability studies require:

- Forced Degradation : Expose the compound to heat, light, and humidity (ICH Q1A guidelines). Nitrile hydrolysis to carboxylic acids is a common degradation pathway.

- LC-MS/MS Monitoring : Quantifies degradation products and identifies degradation kinetics.

- Crystallinity Analysis : DSC (Differential Scanning Calorimetry) detects polymorphic transitions affecting shelf life .

How does steric hindrance from the 3,5-dimethyl groups influence reactivity?

Advanced Question

The 3,5-dimethyl substituents on the piperidine ring introduce steric effects that:

- Limit Nucleophilic Attack : Bulky groups reduce accessibility to the nitrogen lone pair, slowing alkylation or acylation reactions.

- Enhance Conformational Rigidity : Chair conformations dominate, as shown by X-ray data, reducing entropy-driven side reactions.

- Modulate Solubility : Hydrophobicity increases, necessitating co-solvents (e.g., DMSO:water mixtures) for biological assays .

Notes

- Methodological Focus : Answers emphasize experimental design and troubleshooting over definitions.

- Advanced vs. Basic : Clear demarcation based on technical complexity and researcher expertise level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products